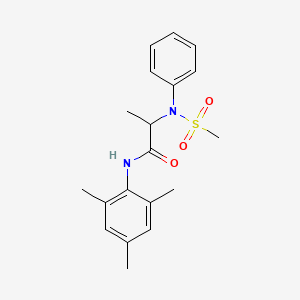![molecular formula C31H32N2O4S B4068817 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide](/img/structure/B4068817.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide
Übersicht
Beschreibung
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide, also known as BMS-582949, is a selective and potent inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors, which are important for the regulation of immune responses, hematopoiesis, and inflammation. BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors.
Wirkmechanismus
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide selectively inhibits JAK2 activity by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules, such as STAT3 and STAT5. This results in the suppression of cytokine-mediated inflammation and tumor growth, as well as the inhibition of hematopoietic stem cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit tumor growth in various cancer models. In clinical trials, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has been shown to reduce the levels of JAK2V617F mutant allele burden and improve disease-related symptoms in patients with myeloproliferative neoplasms.
Vorteile Und Einschränkungen Für Laborexperimente
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for JAK2 inhibition, which allows for the specific targeting of JAK2-mediated signaling pathways. Another advantage is its oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations is its potential off-target effects on other tyrosine kinases, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another direction is the evaluation of its potential therapeutic applications in other diseases, such as autoimmune disorders and solid tumors. Additionally, the identification of biomarkers for patient selection and monitoring of treatment response may further improve the clinical outcomes of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has been shown to inhibit JAK2 activity and downstream signaling pathways, leading to the suppression of cytokine-mediated inflammation and tumor growth. In clinical trials, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide has demonstrated promising results in the treatment of myeloproliferative neoplasms, including polycythemia vera and essential thrombocythemia, by reducing the levels of JAK2V617F mutant allele burden and improving disease-related symptoms.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4S/c1-4-24-14-11-15-25(5-2)30(24)32-31(34)28-16-9-10-17-29(28)33(22-23-12-7-6-8-13-23)38(35,36)27-20-18-26(37-3)19-21-27/h6-21H,4-5,22H2,1-3H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXVUSREIUYYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![methyl 11-(2-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4068752.png)
![ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4068759.png)
![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068762.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)
![N-(sec-butyl)-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068773.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4068780.png)

![{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4068788.png)
![5-acetyl-2-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4068793.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068801.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)
![3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4068810.png)
![N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4068828.png)